3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the phenylethyl group. The reaction conditions often involve the use of strong bases, such as potassium carbonate, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles such as amines or thiols replace the existing substituents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazolidinone compounds.
Scientific Research Applications
3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is investigated for potential use in treating various diseases, such as infections and cancer.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The thiazolidinone moiety plays a crucial role in binding to the active sites of these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar compounds to 3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one include:
Thiazolidinone derivatives: These compounds share the thiazolidinone ring and exhibit similar biological activities.
Pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds with this core structure are known for their diverse pharmacological properties.
Phenylethyl-substituted compounds: These compounds contain the phenylethyl group, contributing to their biological activities.
The uniqueness of this compound lies in its combination of these structural features, which confer a distinct set of biological activities and potential therapeutic applications.
Properties
CAS No. |
380156-27-4 |
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Molecular Formula |
C23H22N4O2S2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(5Z)-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O2S2/c1-2-12-24-20-17(21(28)26-13-7-6-10-19(26)25-20)15-18-22(29)27(23(30)31-18)14-11-16-8-4-3-5-9-16/h3-10,13,15,24H,2,11-12,14H2,1H3/b18-15- |
InChI Key |
NCCSFIMHJPBIBS-SDXDJHTJSA-N |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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